![molecular formula C13H8ClN3O2 B114698 2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine CAS No. 141409-08-7](/img/structure/B114698.png)

2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

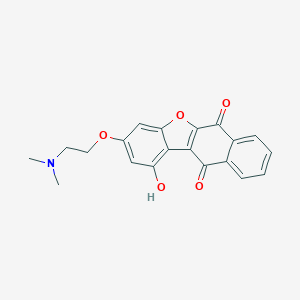

The compound “2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine” belongs to a class of organic compounds known as phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Some related compounds have been found to be practically insoluble .Aplicaciones Científicas De Investigación

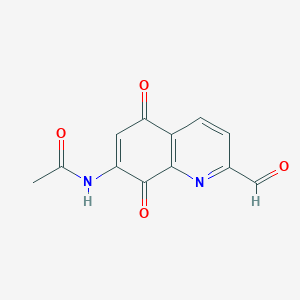

Imidazo[1,2-b]pyridazine as a Privileged Scaffold in Medicinal Chemistry

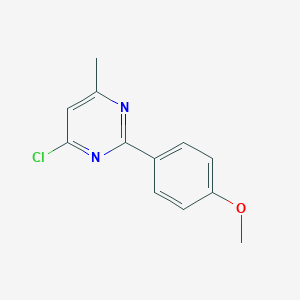

Imidazo[1,2-b]pyridazine is recognized for its significant role in medicinal chemistry, offering a versatile scaffold for the development of bioactive molecules. This heterocyclic nucleus has been the foundation for various therapeutic agents, including successful kinase inhibitors like ponatinib. The review by Amanda Garrido et al. (2021) highlights the exploration of imidazo[1,2-b]pyridazine-containing derivatives for potential therapeutic applications, guided by structure-activity relationships (SAR). This framework has been instrumental in the search for novel compounds with improved pharmacokinetics and efficiency, suggesting that related compounds such as 2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine could have significant implications in drug discovery and development (Garrido et al., 2021).

Applications in Optoelectronic Materials

The utility of heterocyclic compounds extends beyond medicinal chemistry into the realm of optoelectronic materials. Quinazolines and pyrimidines, which share structural similarities with imidazo[1,2-b]pyridazine compounds, have been extensively researched for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. According to G. Lipunova et al. (2018), the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. This suggests that compounds like 2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine could potentially be explored for similar applications, leveraging their unique structural properties for the development of advanced materials (Lipunova et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O2/c14-12-3-4-13-15-9(6-17(13)16-12)8-1-2-10-11(5-8)19-7-18-10/h1-6H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPCQZYSKNBMDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CN4C(=N3)C=CC(=N4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577950 |

Source

|

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine | |

CAS RN |

141409-08-7 |

Source

|

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)

![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)